TRPM8 antagonist 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TRPM8 antagonist 2 is a potent and selective TRPM8 antagonist with an IC50 of 0.2 nM . It is used in the research of neuropathic pain syndromes .

Synthesis Analysis

The synthesis of TRPM8 antagonists has been discussed in several studies . For instance, one study mentioned the use of patch-clamp and calcium fluorometric assays to characterize the synthesized compounds . Another study discussed the saponification of β-lactam to afford the carboxylic acid intermediate, which was then coupled with selected amines .Molecular Structure Analysis

The molecular structure of TRPM8 antagonist 2 has been analyzed in several studies . One study discussed how menthol uses its hydroxyl group to specifically grab with R842, and its isopropyl group to stand on I846 and L843 . Another study described a malleable ligand-binding pocket that accommodates drugs of diverse chemical structures .Chemical Reactions Analysis

TRPM8 antagonist 2 is known to conduct mono- and di-valent cations non-selectively . It demonstrates desensitization to chemical agonists and adaptation to a cold stimulus in the presence of Ca2+ .Physical And Chemical Properties Analysis

TRPM8 antagonist 2 is a non-selective cation channel expressed in neuronal and non-neuronal tissues . It responds to cold temperature and/or chemical agents .Applications De Recherche Scientifique

- Clinical Implications : TRPM8 represents a ‘druggable’ target in androgen receptor-expressing prostate cancers .

- Research Value : TRPM8 antagonist 2 has been studied for its efficacy in neuropathic pain syndromes. Its low IC50 value (0.2 nM) makes it a promising candidate .

- Metastasis Inhibition : TRPM8 antagonists effectively revert androgen-induced increases in prostate cancer cell spheroid size, potentially impacting metastatic behavior .

- Clinical Implications : Targeting TRPM8 may be beneficial in solid cancers, including prostate cancer .

Prostate Cancer Treatment

Neuropathic Pain Management

Cancer Proliferation and Metastasis

Calcium Homeostasis and Regulation

β-Lactam Derivatives as TRPM8 Antagonists

Pancreatic Tumor Expression

Mécanisme D'action

Target of Action

The primary target of TRPM8 antagonist 2 is the Transient Receptor Potential Melastatin-8 (TRPM8) channel . This channel is a non-selective calcium permeable ion channel, initially characterized as a cold-sensing channel . It is involved in a plethora of pathological processes, such as pain, migraine, overactive as well as painful bladder syndromes, and dry eye syndrome or excessive lacrimation dysfunction . The TRPM8 channel is directly involved in calcium homeostasis and can be regulated by androgens, estrogens, neurotrophins, and growth factors .

Mode of Action

TRPM8 antagonist 2 interacts with its target, the TRPM8 channel, by inhibiting its function . This inhibition results in a decrease in calcium influx and the rapid signaling activation that leads to the androgen-elicited invasion and proliferation in various prostate cancer-derived cells . Selected antagonists interfere in non-genomic androgen action and abolish the androgen-induced androgen receptor/TRPM8 complex assembly as well as the increase in intracellular calcium levels in prostate cancer cells .

Biochemical Pathways

The TRPM8 antagonist 2 affects the Transforming Growth Factor (TGF) signaling pathway . This pathway is crucial in many cellular processes in both the adult organism and the developing embryo including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .

Pharmacokinetics

It is known that the compound is effective in inhibiting the trpm8 channel, suggesting that it has sufficient bioavailability to interact with its target .

Result of Action

The result of the action of TRPM8 antagonist 2 is the inhibition of androgen-dependent prostate cancer cell proliferation, migration, and invasiveness . It is highly effective in reverting the androgen-induced increase in prostate cancer cell spheroid size . The compounds also revert the proliferation of castrate-resistant prostate cancer cells, provided they express the androgen receptor . In contrast, no effects were recorded in prostate cancer cells devoid of the receptor .

Action Environment

The action of TRPM8 antagonist 2 can be influenced by environmental factors such as temperature . The TRPM8 channel, the target of TRPM8 antagonist 2, is activated by chemical cooling agents or when ambient temperatures drop below approximately 26 °C . This suggests that the efficacy and stability of TRPM8 antagonist 2 could potentially be influenced by the temperature of the environment in which it is used .

Safety and Hazards

Orientations Futures

Propriétés

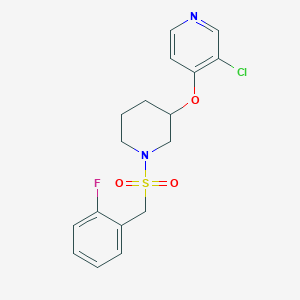

IUPAC Name |

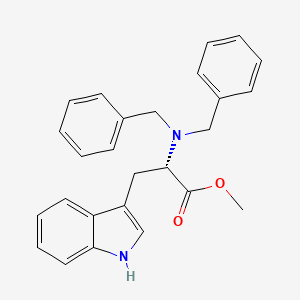

methyl (2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVOOJDLCVOLKI-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)

![3,9-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2715423.png)

![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)

![N-(5-chloro-2-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2715431.png)

![2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2715434.png)

![Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2715438.png)